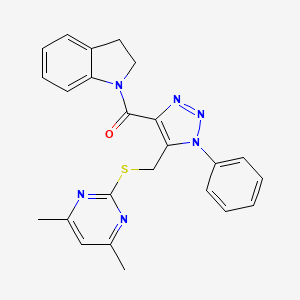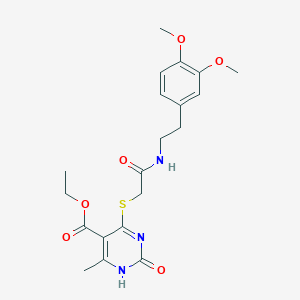methylamine CAS No. 1515769-61-5](/img/structure/B2980543.png)
[(4-Chloropyridin-2-yl)methyl](ethyl)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloropyridin-2-yl)methylmethylamine is a chemical compound with the molecular formula C9H13ClN2 and a molecular weight of 184.67 g/mol . It is a derivative of pyridine, featuring a chlorine atom at the 4-position and a methyl group at the 2-position of the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloropyridin-2-yl)methylmethylamine typically involves the reaction of 4-chloropyridine with ethylamine and formaldehyde under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of (4-Chloropyridin-2-yl)methylmethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloropyridin-2-yl)methylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Amines or thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of (4-Chloropyridin-2-yl)methylmethylamine.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Chloropyridin-2-yl)methylmethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of (4-Chloropyridin-2-yl)methylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparación Con Compuestos Similares
(4-Chloropyridin-2-yl)methylmethylamine can be compared with other similar compounds, such as:
(4-Chloropyridin-2-yl)methanamine: Similar structure but lacks the ethyl group, resulting in different reactivity and applications.
(2-Chloropyridin-4-yl)methanamine: Positional isomer with chlorine at the 2-position, leading to distinct chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of (4-Chloropyridin-2-yl)methylmethylamine, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
N-[(4-chloropyridin-2-yl)methyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-3-12(2)7-9-6-8(10)4-5-11-9/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGUCVXGQSKZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=NC=CC(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2980460.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2980461.png)
![2-(methylsulfanyl)-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}pyridine-3-carboxamide](/img/structure/B2980465.png)
![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}acetamide hydrochloride](/img/structure/B2980466.png)

![2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2980468.png)

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methoxyphenyl)thiophene-2-carboxylate](/img/structure/B2980474.png)
![5-{[(3-chloro-4-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2980476.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1H-indole-2-carboxamide](/img/structure/B2980477.png)



![4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2980483.png)
